molecular formula C7H8N2O2 B15050361 1-Methyl-2-(2-nitroethenyl)-1H-pyrrole

1-Methyl-2-(2-nitroethenyl)-1H-pyrrole

Cat. No.: B15050361
M. Wt: 152.15 g/mol
InChI Key: NHVYARKRYOUKFA-UHFFFAOYSA-N
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Description

1-Methyl-2-(2-nitroethenyl)-1H-pyrrole is an organic compound with the molecular formula C7H8N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-(2-nitroethenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of 1-methylpyrrole with nitroethene under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the nitroethenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature control and efficient mixing, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(2-nitroethenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives with reduced nitro groups.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

1-Methyl-2-(2-nitroethenyl)-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-2-(2-nitroethenyl)-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, including inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-(2-nitroethenyl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.

    1-Methyl-2-(2-nitroethenyl)-benzene: Similar structure but with a benzene ring instead of a pyrrole ring.

    1-Methyl-2-(2-nitroethenyl)-imidazole: Similar structure but with an imidazole ring instead of a pyrrole ring.

Uniqueness

1-Methyl-2-(2-nitroethenyl)-1H-pyrrole is unique due to its specific combination of a pyrrole ring and a nitroethenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-methyl-2-(2-nitroethenyl)pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-5-2-3-7(8)4-6-9(10)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVYARKRYOUKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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